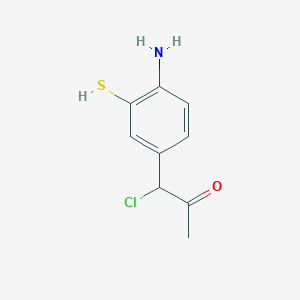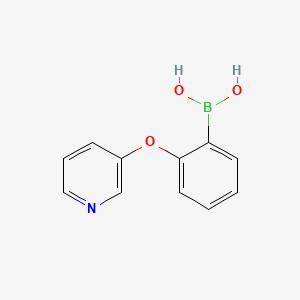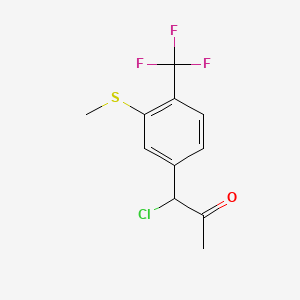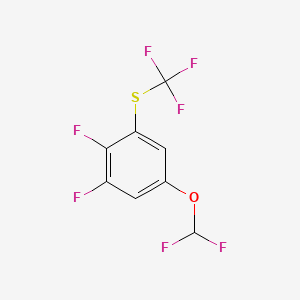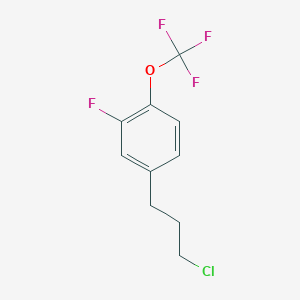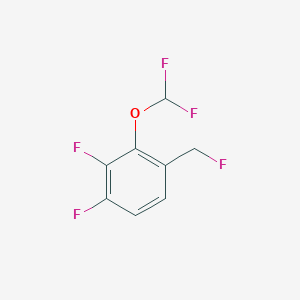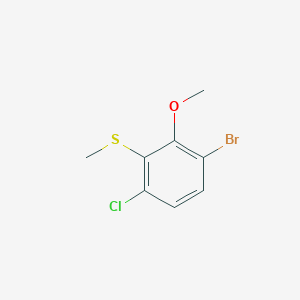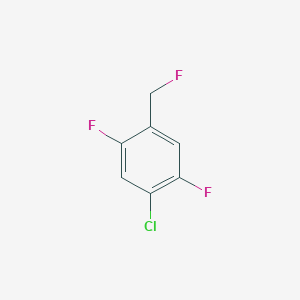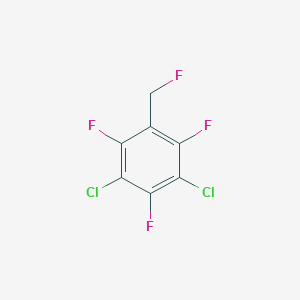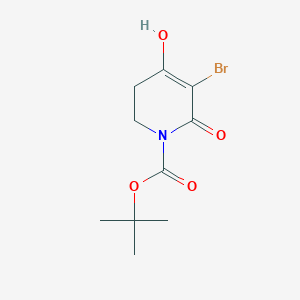
tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a pyridine derivative.
Bromination: Introduction of the bromine atom at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position using hydroxylating agents.
Esterification: Formation of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions might target the bromine atom, replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Could be a lead compound for developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action for tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its target.
類似化合物との比較
Similar Compounds
Dihydropyridine Derivatives: Such as nifedipine, amlodipine, which are used as calcium channel blockers.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6).
Uniqueness
Functional Groups: The combination of bromine, hydroxyl, and ester groups makes it unique.
Biological Activity: Its specific biological activities might differ from other dihydropyridine derivatives.
特性
分子式 |
C10H14BrNO4 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
tert-butyl 5-bromo-4-hydroxy-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h13H,4-5H2,1-3H3 |
InChIキー |
SHLSCQCDIPQAGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1=O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



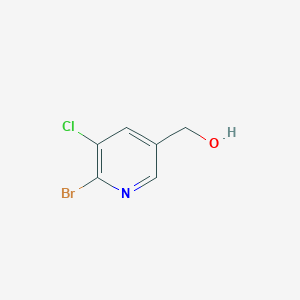
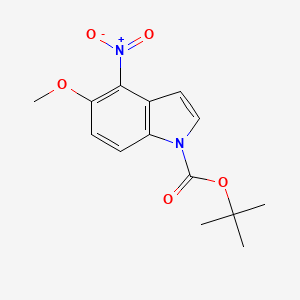
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
